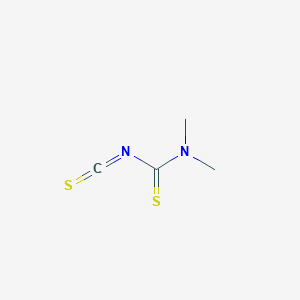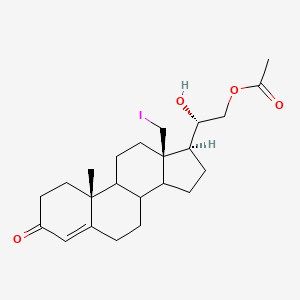
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is a synthetic steroidal compound. It is structurally related to corticosteroids and is used as an intermediate in the synthesis of various steroidal drugs. This compound is notable for its unique iodine substitution, which can influence its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:
Iodination: Introduction of the iodine atom at the 18th position. This can be achieved using reagents like iodine and a suitable oxidizing agent.
Acetylation: The hydroxyl group at the 21st position is acetylated using acetic anhydride in the presence of a base like pyridine.
Hydroxylation: Introduction of the hydroxyl group at the 20th position, which can be achieved using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or continuous flow reactors: for controlled reaction conditions.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) for azide substitution or Grignard reagents for alkyl substitution.
Major Products
Oxidation: Formation of a ketone at the 20th position.
Reduction: Formation of a deiodinated steroid.
Substitution: Formation of various substituted steroids depending on the reagent used.
科学的研究の応用
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including hormonal disorders and cancers.
Industry: Used in the production of steroidal drugs and as a research chemical in pharmaceutical development.
作用機序
The mechanism of action of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one involves its interaction with steroid receptors in the body. The iodine substitution can influence its binding affinity and activity at these receptors. The compound can modulate the expression of genes involved in inflammation, cell growth, and metabolism.
類似化合物との比較
Similar Compounds
Corticosterone: A natural corticosteroid hormone.
Aldosterone: Another corticosteroid involved in electrolyte balance.
11-Deoxy-18-hydroxycorticosterone: An analog used in the synthesis of corticosteroids.
Uniqueness
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is unique due to its iodine substitution, which can significantly alter its chemical and biological properties compared to other corticosteroids. This uniqueness makes it valuable in research for developing new steroidal drugs with potentially improved efficacy and safety profiles.
特性
分子式 |
C23H33IO4 |
|---|---|
分子量 |
500.4 g/mol |
IUPAC名 |
[(2S)-2-hydroxy-2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H33IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-21,27H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,21-,22+,23-/m1/s1 |
InChIキー |
SKTNWWDVSRIORL-QAJAEFHRSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI)O |
正規SMILES |
CC(=O)OCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


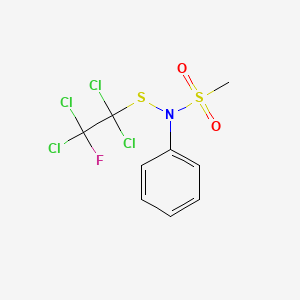

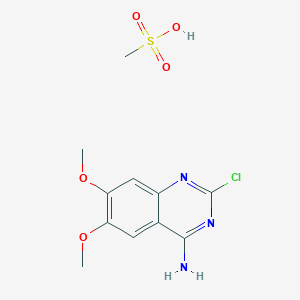
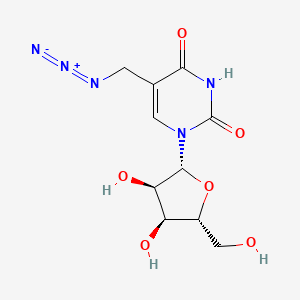
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
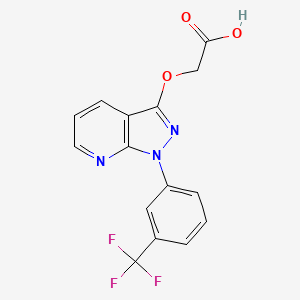

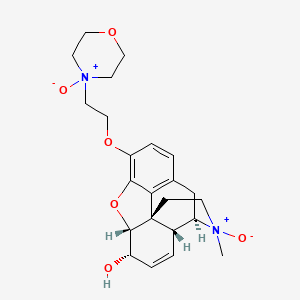

![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
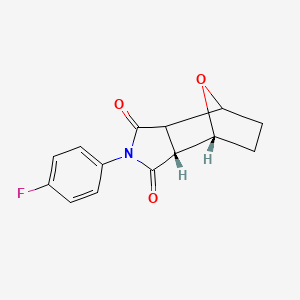
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)

